2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-phenylacetamide
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Overview
Description
2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and phenylacetamides. Key steps may involve:
Condensation Reactions: Combining pyrimidine derivatives with phenylacetamides under acidic or basic conditions.
Cyclization: Formation of the pyrano ring through intramolecular cyclization.
Thioether Formation: Introduction of the thioether group using thiol reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may serve as a probe to study enzyme interactions and metabolic pathways.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidines: Other compounds in this class with similar structures and biological activities.
Phenylacetamides: Compounds with the phenylacetamide moiety that exhibit similar pharmacological properties.
Uniqueness
The uniqueness of 2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-16-24-20(17(14-32)13-28-16)12-21-26(35-24)30-25(19-10-6-7-11-22(19)34-2)31-27(21)36-15-23(33)29-18-8-4-3-5-9-18/h3-11,13,32H,12,14-15H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBXEPNBAGNWFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4OC)SCC(=O)NC5=CC=CC=C5)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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